L-Arginine-NG-phosphoric Acid Trisodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phospho-L-arginine Trisodium Salt can be synthesized through a series of chemical reactions involving L-arginine and phosphoric acid. The process typically involves the phosphorylation of L-arginine, followed by the addition of sodium ions to form the trisodium salt . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of Phospho-L-arginine Trisodium Salt involves large-scale chemical synthesis using high-purity reagents and advanced equipment to maintain the quality and consistency of the product . The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for research and commercial use .

Análisis De Reacciones Químicas

Types of Reactions

Phospho-L-arginine Trisodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phospho-derivatives, while reduction can produce various reduced forms of the compound .

Aplicaciones Científicas De Investigación

Phospho-L-arginine Trisodium Salt has a wide range of applications in scientific research, including:

Mecanismo De Acción

Phospho-L-arginine Trisodium Salt exerts its effects through phosphorylation, a process that involves the addition of a phosphate group to proteins or other molecules . This modification can alter the activity, stability, and interactions of the target molecules, leading to various biological effects . The compound targets specific molecular pathways and proteins, influencing cellular functions and signaling processes .

Comparación Con Compuestos Similares

Similar Compounds

- Phospho-L-ornithine Trisodium Salt

- L-Arginine-NG-phosphoric Acid Trisodium Salt

- N5-[Imino(phosphonoamine)methyl]-L-ornithine Trisodium Salt

Uniqueness

Phospho-L-arginine Trisodium Salt is unique due to its specific structure and the presence of a phospho group, which imparts distinct biochemical properties . Compared to similar compounds, it has unique applications and effects in various research fields .

Actividad Biológica

L-Arginine-NG-phosphoric Acid Trisodium Salt, often referred to as Phospho-L-arginine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and metabolism. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

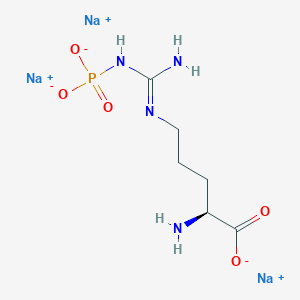

Phospho-L-arginine is a salt of L-arginine, an amino acid that plays a critical role in various physiological processes. The phosphoric acid component enhances the solubility and bioavailability of L-arginine, making it more effective in biological systems. Its chemical formula is C6H15N4O5P .

Biological Activities

1. Immunomodulatory Effects

Phospho-L-arginine has been shown to influence immune responses. Research indicates that it can modulate the activity of myeloid-derived suppressor cells (MDSCs), which are known to play a significant role in cancer immunosuppression. A study demonstrated that treatment with phospho-L-arginine resulted in decreased frequencies of immunosuppressive MDSCs in tumor-bearing mice, thereby enhancing T cell proliferation and activity .

2. Nitric Oxide Production

L-arginine is a precursor for nitric oxide (NO) synthesis via nitric oxide synthase (NOS). Phospho-L-arginine may enhance NO production, which is crucial for various physiological functions, including vasodilation and neurotransmission. Increased NO levels can also have anti-inflammatory effects and improve blood flow .

3. Metabolic Effects

Phospho-L-arginine may influence metabolic pathways by acting as a substrate for various enzymes involved in amino acid metabolism. Its role in promoting protein synthesis and influencing metabolic rates has been investigated, showing potential benefits in conditions such as obesity and metabolic syndrome .

Case Studies

Several case studies have highlighted the therapeutic potential of phospho-L-arginine:

- Cancer Therapy : In a clinical study involving prostate cancer patients, supplementation with phospho-L-arginine was associated with improved immune responses and reduced tumor burden. Patients receiving this compound exhibited higher levels of circulating T cells and lower levels of MDSCs compared to control groups .

- Cardiovascular Health : Another study focused on patients with cardiovascular diseases showed that phospho-L-arginine supplementation led to improved endothelial function and reduced arterial stiffness, likely due to enhanced NO production .

Table 1: Summary of Biological Activities

Table 2: Clinical Findings

Propiedades

Fórmula molecular |

C6H12N4Na3O5P |

|---|---|

Peso molecular |

320.13 g/mol |

Nombre IUPAC |

trisodium;(2S)-2-amino-5-[[amino-(phosphonatoamino)methylidene]amino]pentanoate |

InChI |

InChI=1S/C6H15N4O5P.3Na/c7-4(5(11)12)2-1-3-9-6(8)10-16(13,14)15;;;/h4H,1-3,7H2,(H,11,12)(H5,8,9,10,13,14,15);;;/q;3*+1/p-3/t4-;;;/m0.../s1 |

Clave InChI |

GJKPXOOHIIYARI-WJXVXWFNSA-K |

SMILES isomérico |

C(C[C@@H](C(=O)[O-])N)CN=C(N)NP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

SMILES canónico |

C(CC(C(=O)[O-])N)CN=C(N)NP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.